molecular formula C25H25NO5 B1227827 Ragaglitazar(racemate)

Ragaglitazar(racemate)

Cat. No.: B1227827
M. Wt: 419.5 g/mol
InChI Key: WMUIIGVAWPWQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ragaglitazar(racemate), also known as Ragaglitazar(racemate), is a useful research compound. Its molecular formula is C25H25NO5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ragaglitazar(racemate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ragaglitazar(racemate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid

InChI

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28)

InChI Key

WMUIIGVAWPWQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O

Synonyms

(-) DRF 2725
(-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid
DRF 2725
DRF-2725
DRF2725
NNC 61-0029
ragaglitaza

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of [2R, diastereomer, N(1S)]-3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxy-N-(2-hydroxy-1-phenylethyl)propanamide (0.45 g, 0.84 mmol) obtained in example 21a in mixture of 1M sulphuric acid (17 mL) and dioxane/water (1:1, 39 mL) was heated at 90° C. for 88 h. The pH of the mixture was adjusted to 3.0 by addition of an aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate (2×25 mL) and the organic extract was washed with water (50 mL), brine (25 mL), dried (Na2SO4) and evaporated. The residue was chromatographed over silica gel using a gradient of 50-75% ethyl acetate in pet, ether to afford the title compound (0.2 g, 57%) as a white solid. mp: 77-78° C.
[Compound]
Name
2R
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxy-N-(2-hydroxy-1-phenylethyl)propanamide
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0.45 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
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39 mL
Type
solvent
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Yield
57%

Synthesis routes and methods II

Procedure details

To a mixture of racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate of the formula (4) (45 g) obtained according to the procedure described in step (vii) and methanol (225 ml) was added aqueous 10% sodium hydroxide solution (225 ml) slowly at room temperature over a period of 10–15 minutes; The reaction mixture was stirred at the same temperature for a period of 2–4 h. The progress of the reaction was monitored by TLC. After the complete hydrolysis of the compound of the formula (4), the reaction mass was diluted with water (225 ml) and washed with toluene to remove the impurities. The aqueous layer was acidified with dilute hydrochloric acid and extracted with toluene. Combined organic extracts were washed with water and concentrated under reduced pressure to half the volume and treated with activated charcoal. Filtration of the charcoal followed by concentration of toluene to ˜50 ml and precipitation with pet. ether afforded racemic acid of the formula (5) as an off-white to white solid which was filtered and dried at room temperature (˜30° C.), (38–39 g, 90–92%).
Name
racemic ethyl 3-[4-[2-(phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropionate
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45 g
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225 mL
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225 mL
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( 4 )
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225 mL
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